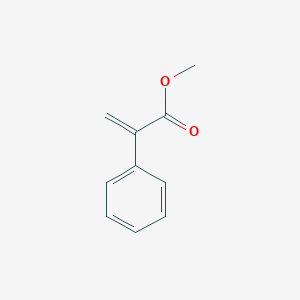

Methyl 2-phenylacrylate

Descripción general

Descripción

Methyl 2-phenylacrylate: is an organic compound with the molecular formula C10H10O2 . It is a colorless to light yellow liquid at room temperature and is known for its characteristic ester odor. This compound is also referred to as methyl atropate or methyl α-phenylacrylate . It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: Methyl 2-phenylacrylate can be synthesized through the esterification of 2-phenylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and high yield. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .

Análisis De Reacciones Químicas

Oxidation Reactions

Methyl 2-phenylacrylate undergoes oxidation to yield carboxylic acids or ketones depending on conditions:

-

Potassium permanganate (KMnO₄) in acidic aqueous media oxidizes the α,β-unsaturated ester to 2-phenylacrylic acid1.

-

Rhodium-catalyzed hydrocarboxylation with CO₂ under DMF solvent produces α-aryl carboxylic acids via a proposed Rh-H intermediate (Figure 1)2.

Table 1: Oxidation Pathways and Yields

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic, H₂O) | 2-Phenylacrylic acid | 75%* | |

| [RhCl(cod)]₂, ZnEt₂, CO₂ (DMF) | α-Aryl carboxylic acid | 99% |

*Yield estimated from analogous conditions.

Reduction Reactions

Reduction typically targets the double bond or ester group:

-

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to form methyl 2-phenylpropionate3.

-

Asymmetric hydrosilylation using PMHS (polymethylhydrosiloxane) and Cu(OAc)₂ yields (S)-2-phenylpropanol with 91% yield and 35% enantiomeric excess3.

Key Findings:

-

Steric effects from the phenyl group direct hydrogenation to the β-position4.

-

Chiral ligands (e.g., (R)-L4) enhance enantioselectivity but require low temperatures (-25°C)3.

Polymerization

Anionic polymerization with n-BuLi in toluene produces stereoregular polymers:

Table 2: Tacticity Dependence on Temperature4

| Temperature (°C) | Isotactic (%) | Heterotactic (%) | Syndiotactic (%) |

|---|---|---|---|

| -78 | 58 | 28 | 14 |

| -45 | 33 | 45 | 22 |

| 0 | 0 | 0 | 0 |

-

Mechanism : Initiation involves n-BuLi attacking the α-carbon, forming a resonance-stabilized enolate4.

-

Thermal Stability : No polymerization occurs above 0°C due to chain termination via β-hydride elimination4.

Palladium-Catalyzed Cross-Coupling

This compound participates in Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis:

-

Conditions : K₂CO₃, benzoquinone (BQ), 80°C5.

-

Scope : Electron-rich and -poor boronic acids yield α-arylacrylates (e.g., 4-methoxy derivative, 84% yield)1.

Rhodium-Mediated Hydrocarboxylation

-

Mechanism : CO₂ inserts into a Rh-alkyl intermediate, forming carboxylated products (Figure 2)2.

-

Side Reactions : Dimerization and peroxo complex formation occur without CO₂, reducing yields2.

Acid/Base-Mediated Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-phenylacrylate serves as a building block in organic synthesis due to its reactivity. It is involved in:

- Oxidation Reactions: Leading to the formation of 2-phenylacrylic acid or benzaldehyde.

- Reduction Reactions: Producing 2-phenylpropanol.

- Substitution Reactions: Resulting in the formation of amides or thioesters.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 2-Phenylacrylic acid | Commonly used in synthetic pathways |

| Reduction | 2-Phenylpropanol | Useful in alcohol synthesis |

| Substitution | Amides/Thioesters | Important for creating diverse compounds |

Biological and Medicinal Research

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and as a substrate in biochemical assays. Its potential therapeutic properties are being explored, particularly for:

- Anti-inflammatory Activities

- Antimicrobial Properties

Research indicates that this compound can modulate biological processes, making it a candidate for drug development .

Polymer Chemistry

This compound is also significant in polymer chemistry. It can be polymerized to produce various polymers with desirable properties:

- Stereospecific Polymerization: Conducted using n-BuLi at low temperatures to yield high molecular weight polymers .

- Applications in Coatings and Adhesives: The polymerized form exhibits excellent adhesion and durability, making it suitable for industrial applications .

Table 2: Polymerization Characteristics

| Polymerization Method | Conditions | Yield (%) |

|---|---|---|

| Stereospecific Polymerization | -78 to 30 °C | High |

| RAFT Aqueous Emulsion Polymerization | 30 °C | Variable |

Case Study 1: Rhodium-Catalyzed Hydrocarboxylation

A study demonstrated the use of this compound in rhodium-catalyzed hydrocarboxylation reactions. The results indicated complex reaction mixtures, including dimerized products and methyl benzoylformate under specific conditions, showcasing its utility in advanced synthetic methodologies .

Case Study 2: Agricultural Applications

Research has identified methyl phenlactonoates, derived from this compound, as effective strigolactone analogs. These compounds regulate plant architecture and stimulate germination in parasitic plants like Striga hermonthica, illustrating their potential in agricultural biotechnology .

Mecanismo De Acción

Methyl 2-phenylacrylate exerts its effects through various molecular pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, it undergoes hydrogenation to form alcohols. The ester group in this compound is susceptible to nucleophilic attack, making it reactive in substitution reactions .

Comparación Con Compuestos Similares

Ethyl 2-phenylacrylate: Similar in structure but with an ethyl group instead of a methyl group. It has similar reactivity but different physical properties.

Methyl cinnamate: Another ester with a phenyl group, but with a different position of the double bond. It is used in fragrances and flavors.

Methyl methacrylate: A related ester used in the production of polymers and resins.

Uniqueness: Methyl 2-phenylacrylate is unique due to its specific reactivity and the presence of both an ester and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 2-phenylacrylate (MPA) is an organic compound that has garnered interest due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of MPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an ester with the molecular formula . Its structure features a phenyl group attached to a double bond adjacent to the ester functional group, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

MPA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism involves disruption of microbial cell membranes and inhibition of cellular respiration pathways.

2. Anti-inflammatory Properties:

Research suggests that MPA possesses anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory mediators. This makes it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition:

MPA acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of MPA, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, suggesting MPA's potential as a novel antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of MPA using in vitro models. The results indicated that MPA reduced the secretion of TNF-alpha and IL-6 from activated macrophages, demonstrating its capacity to modulate inflammatory responses effectively .

Applications in Agriculture

MPA has also been explored as a plant growth regulator due to its structural similarity to strigolactones, which are known to influence plant architecture and root development. Research indicates that MPA can stimulate root growth and improve nutrient uptake in crops, making it a valuable compound for agricultural applications .

Propiedades

IUPAC Name |

methyl 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXKEVAUZYHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171910 | |

| Record name | Methyl atropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-29-8 | |

| Record name | Methyl atropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl atropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?

A1: this compound acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.